Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin

Description

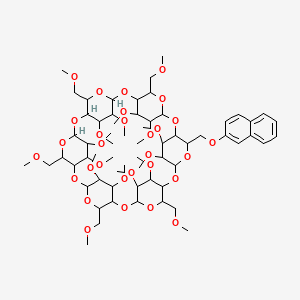

Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin (CAS: Not explicitly provided; referenced in product catalogs ) is a chemically modified cyclodextrin (CD) derivative. Its structure consists of an alpha-cyclodextrin backbone where all hydroxyl groups except the one at the 6-O position are fully methylated (per-O-methylation). The 6-O position is substituted with a 2-naphthyl group, introducing aromatic bulk and hydrophobicity. This modification enhances its host-guest binding capabilities, particularly for aromatic or hydrophobic guest molecules, while the methylated hydroxyls improve solubility in organic solvents and metabolic stability .

Synthesis involves selective functionalization at the 6-O position, a common strategy for mono-substituted CDs. However, achieving high purity is challenging due to competing reactions at other hydroxyl sites .

Properties

IUPAC Name |

31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-5,10,15,20,25-pentakis(methoxymethyl)-30-(naphthalen-2-yloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H100O30/c1-64-25-34-40-46(69-6)52(75-12)58(82-34)89-41-35(26-65-2)84-60(54(77-14)47(41)70-7)91-43-37(28-67-4)86-62(56(79-16)49(43)72-9)93-45-39(30-81-33-23-22-31-20-18-19-21-32(31)24-33)87-63(57(80-17)51(45)74-11)92-44-38(29-68-5)85-61(55(78-15)50(44)73-10)90-42-36(27-66-3)83-59(88-40)53(76-13)48(42)71-8/h18-24,34-63H,25-30H2,1-17H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGIJNKZLAFOQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(O2)C(C7OC)OC)COC)COC)COC8=CC9=CC=CC=C9C=C8)COC)COC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H100O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of Cyclodextrin

- Reaction Conditions : The hydroxyl groups of alpha-cyclodextrin are methylated using methyl iodide in the presence of a strong base like sodium hydride. This step is crucial for modifying the solubility profile of the cyclodextrin.

- Chemical Reaction : The methylation reaction involves the nucleophilic substitution of hydroxyl groups with methyl groups, resulting in a per-O-methylated alpha-cyclodextrin.

Attachment of Naphthyl Group

- Reaction Conditions : The naphthyl group is introduced at the sixth position of one of the glucose units through a nucleophilic substitution reaction. This step requires precise control to ensure the selective attachment of the naphthyl group.

- Chemical Reaction : The reaction involves the formation of a covalent bond between the naphthyl group and the cyclodextrin ring, enhancing the compound's ability to interact with biological molecules.

Analytical Techniques for Verification

To verify the successful synthesis and structural integrity of this compound, several analytical techniques are employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | To confirm the structure and purity of the compound by analyzing its nuclear magnetic resonance signals. |

| Differential Scanning Calorimetry (DSC) | To study the thermal properties and stability of the compound. |

| Mass Spectrometry | To determine the molecular weight and confirm the presence of the naphthyl group. |

Data and Research Findings

The synthesis of this compound has been studied extensively, with a focus on its potential applications in drug delivery and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C63H100O30 |

| Molecular Weight | 1337.4 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Hydroxyl, methyl, naphthyl |

Biological Activity

Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin (M6N-α-CD) is a derivative of cyclodextrins, which are cyclic oligosaccharides known for their ability to form inclusion complexes with various guest molecules. This property enhances the solubility and bioavailability of poorly soluble compounds, making cyclodextrins valuable in pharmaceutical applications. This article focuses on the biological activity of M6N-α-CD, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

M6N-α-CD is synthesized by modifying the hydroxyl groups of alpha-cyclodextrin (α-CD) with 2-naphthyl groups and methylating the remaining hydroxyls. This modification not only alters the solubility profile but also enhances the compound's ability to interact with various biological molecules.

Table 1: Structural Characteristics of M6N-α-CD

| Property | Value |

|---|---|

| Molecular Weight | 1,200 g/mol (approx.) |

| Solubility | Soluble in organic solvents |

| Functional Groups | Hydroxyl, methyl, naphthyl |

| Cyclodextrin Type | Alpha cyclodextrin |

Mechanisms of Biological Activity

The biological activity of M6N-α-CD can be attributed to several mechanisms:

- Inclusion Complex Formation : M6N-α-CD can encapsulate hydrophobic drugs, improving their solubility and stability in aqueous environments.

- Enhanced Drug Delivery : The modified structure allows for better interaction with biological membranes, facilitating drug permeation and absorption.

- Reduced Toxicity : By encapsulating toxic compounds, M6N-α-CD can minimize adverse effects while maintaining therapeutic efficacy.

Case Study 1: Drug Solubilization

A study investigated the ability of M6N-α-CD to enhance the solubility of poorly soluble nonsteroidal anti-inflammatory drugs (NSAIDs). The results showed significant increases in solubility compared to unmodified NSAIDs. The formation of inclusion complexes was confirmed through techniques such as NMR spectroscopy and differential scanning calorimetry (DSC) .

Case Study 2: Antioxidant Activity

Research has demonstrated that M6N-α-CD exhibits antioxidant properties by scavenging free radicals. In vitro assays indicated that M6N-α-CD could significantly reduce oxidative stress markers in cellular models, suggesting potential applications in neuroprotection .

Case Study 3: Anticancer Properties

M6N-α-CD has been studied for its potential anticancer activities. It was found to enhance the cytotoxic effects of certain chemotherapeutic agents by improving their bioavailability and targeting cancer cells more effectively. In vitro studies showed that combination treatments with M6N-α-CD resulted in increased apoptosis in cancer cell lines .

Comparative Analysis with Other Cyclodextrin Derivatives

Table 2: Comparison of Biological Activities

| Cyclodextrin Derivative | Solubility Enhancement | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Hydroxypropyl-beta-cyclodextrin (HPβCD) | Moderate | Low | Moderate |

| Gamma-cyclodextrin (γ-CD) | Low | High | Low |

Scientific Research Applications

Molecular Recognition and Excimer Formation

Intramolecular Excimer Formation

This compound has been extensively studied for its ability to form intramolecular excimers, which are crucial for molecular recognition processes. Research indicates that the presence of naphthyl groups enhances the excimer emission, making it a useful tool for detecting organic compounds through fluorescence spectroscopy. The ability to recognize specific molecules is beneficial in analytical chemistry and sensor development (Minato et al., 1991).

Chromatography Applications

Separation Techniques

Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin has shown significant promise in chromatography. Its methylated structure improves the separation capabilities of various isomers and drugs, particularly antiepileptic medications. This enhancement is attributed to the compound's ability to interact selectively with different analytes, facilitating more efficient separations in analytical applications (Tanaka et al., 1984).

Environmental Sensing

Fluorescent Sensing of Mercury Ions

A notable application of this cyclodextrin derivative is in the development of fluorescent sensors for mercury ions (Hg²⁺). The sensor operates on a "turn-off" principle, where the presence of mercury leads to fluorescence quenching. This property makes it a promising candidate for detecting mercury in environmental samples, contributing to efforts in environmental monitoring and safety (Kanagaraj et al., 2014).

Supramolecular Chemistry

Host-Guest Interactions

The compound plays a significant role in supramolecular chemistry, particularly regarding host-guest interactions. Its ability to encapsulate guest molecules within its cavity allows for the study of molecular dynamics and interactions at a detailed level. This property is essential for developing new materials and understanding complex molecular systems (Kham et al., 2007).

Nanotechnology

Coordination-Induced Nanoparticle Formation

Research has demonstrated that this compound can facilitate the formation of nanoparticles through coordination with specific ions. This self-aggregation property is valuable in nanotechnology applications, where controlled nanoparticle formation is critical for various technologies, including drug delivery systems and material science (Li et al., 2010).

Summary Table of Applications

| Application Area | Description | Key References |

|---|---|---|

| Molecular Recognition | Excimer formation for detecting organic compounds | Minato et al., 1991 |

| Chromatography | Improved separation capabilities for isomers and antiepileptic drugs | Tanaka et al., 1984 |

| Environmental Sensing | Development of fluorescent sensors for mercury ion detection | Kanagaraj et al., 2014 |

| Supramolecular Chemistry | Host-guest interactions for studying molecular dynamics | Kham et al., 2007 |

| Nanotechnology | Coordination-induced nanoparticle formation | Li et al., 2010 |

Case Study: Fluorescent Sensor Development

In a study by Kanagaraj et al. (2014), this compound was utilized to create a highly selective fluorescent sensor for mercury ions. The sensor demonstrated significant sensitivity and selectivity, indicating its potential for practical applications in environmental monitoring.

Case Study: Chromatographic Efficiency

Tanaka et al. (1984) explored the use of this compound in chromatography, revealing that it significantly enhanced the separation efficiency of various pharmaceutical compounds. The findings underscored its utility in analytical chemistry, particularly in separating complex mixtures.

Comparison with Similar Compounds

Comparison with Similar Cyclodextrin Derivatives

Structural and Functional Differences

The table below compares key structural features and properties of Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-CD with analogous compounds:

Key Observations:

- Substituent Chemistry : The 2-naphthyl group provides strong π-π stacking interactions, outperforming smaller aromatic groups (e.g., phenyl) in binding hydrophobic guests like styrene derivatives or drug molecules .

- Positional Selectivity : 6-O substitution avoids steric hindrance common in 2-O or 3-O derivatives, enabling better cavity access for guest molecules .

- Methylation Impact: Per-O-methylation reduces hydrogen-bonding capacity but increases lipophilicity, making the compound more suitable for non-aqueous systems compared to hydrophilic derivatives like HP-alpha-CD .

Binding Affinity and Selectivity

- Aromatic Guest Binding : Molecular docking studies (e.g., with 5-HT7 receptors) show that 2-naphthyl groups stabilize interactions in hydrophobic pockets more effectively than 1-naphthyl or phenyl groups due to optimal spatial orientation .

- Comparison with Tosyl Derivatives: Mono-6-O-tosyl-alpha-CD lacks aromaticity, limiting its use in π-π interactions but serving as a versatile intermediate for further functionalization .

- Competitors in Drug Delivery: HP-alpha-CD, with high water solubility, is preferred for hydrophilic drug formulations, whereas Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-CD excels in encapsulating lipophilic drugs (e.g., steroids) .

Industrial and Chemical Uses

- Surfactant Properties : QA-6S-C12-alpha-CD’s amphiphilic nature is superior for lipid solubilization, whereas the 2-naphthyl derivative may serve in niche catalysis or sensor applications .

Q & A

Q. What are the established synthetic protocols for Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin, and how do reaction conditions influence product purity?

The synthesis involves sequential permethylation of α-cyclodextrin followed by regioselective substitution at the C6 position with a 2-naphthyl group. Permethylation typically employs methyl iodide in anhydrous DMF with NaH as a base, ensuring complete O-methylation of hydroxyl groups . Subsequent mono-functionalization at the primary face (C6) is achieved via nucleophilic displacement using 2-naphthyl derivatives under controlled pH (e.g., alkaline conditions to activate the hydroxyl group). Purification via size-exclusion chromatography or preparative HPLC is critical to isolate the mono-substituted product from di- or unmodified byproducts .

Q. Which spectroscopic and analytical methods are most effective for characterizing structural integrity and substitution patterns?

1H NMR is pivotal for confirming regioselectivity: the H-6 proton signal (δ ~3.7–4.0 ppm) disappears upon substitution, while aromatic protons (δ ~7.0–8.0 ppm) confirm naphthyl attachment . Circular dichroism (CD) spectra detect chiral perturbations from the naphthyl group, showing characteristic exciton coupling bands (~230 nm) and shifts in molar ellipticity . Mass spectrometry (MALDI-TOF or ESI-MS) validates molecular weight, with permethylation increasing hydrophobicity, aiding ionization efficiency .

Advanced Research Questions

Q. How do host-guest interaction mechanisms differ between this compound and unmodified α-cyclodextrin, and what methodologies quantify these differences?

The 2-naphthyl group introduces steric hindrance and π-π stacking capability, altering cavity accessibility. Fluorescence titration quantifies binding constants (Ka): the naphthyl moiety’s fluorescence quenching upon guest inclusion (e.g., adamantane derivatives) reflects complexation efficiency. Comparative studies with unmodified α-cyclodextrin show reduced Ka values (~102–103 M-1 vs. ~104 M-1 for native α-CD), attributed to steric effects . Isothermal titration calorimetry (ITC) further resolves thermodynamic parameters (ΔH, ΔS) to distinguish enthalpy-driven vs. entropy-driven binding .

Q. What strategies optimize chiral separation efficiency using this derivative in capillary electrophoresis (CE)?

The naphthyl group enhances chiral discrimination via π-π interactions and cavity size modulation. Method optimization involves adjusting background electrolyte (BGE) pH (e.g., 2.5–4.5 for acidic analytes) and cyclodextrin concentration (1–10 mM). For basic analytes, sulfated analogs (e.g., HxDMS in ) may outperform, but permethylation improves stability in aqueous BGE. Effective mobility curves (analyte mobility vs. CD concentration) identify optimal separation conditions, with resolution (Rs) >1.5 indicating baseline separation .

Q. How do experimental variables (e.g., temperature, solvent polarity) affect dimerization or self-association of this compound?

Dimerization constants (Kdim) are concentration- and solvent-dependent. In aqueous solutions, NMR dilution experiments (monitoring aromatic proton shifts) and CD spectral deconvolution reveal Kdim values ~104 M-1, driven by hydrophobic interactions between naphthyl groups. Increasing temperature disrupts dimerization (ΔH < 0), while organic solvents (e.g., DMSO) reduce Kdim by weakening hydrophobic effects. Static light scattering (SLS) provides complementary data on aggregation size and stoichiometry .

Q. How can contradictory data in association constant measurements be resolved, particularly across different cyclodextrin derivatives?

Discrepancies arise from substituent effects (e.g., sulfonato vs. methyl groups) and cavity size variations (α- vs. β-/γ-CD). For example, 6-O-(2-sulfonato-6-naphthyl)-γ-CD exhibits higher heteroassociation constants (~9300 M-1) compared to methylated derivatives due to electrostatic contributions . Meta-analyses should standardize measurement conditions (pH, ionic strength) and validate methods (e.g., fluorescence vs. ITC) to isolate structural contributions. Multivariate regression models can correlate substituent properties (logP, polarity) with Ka trends .

Methodological Notes

- Synthesis Validation : Always cross-verify substitution efficiency via 2D NMR (e.g., HSQC for C-H coupling) to rule out regioisomers .

- Interaction Studies : Use dual-detection systems (e.g., CD coupled with fluorescence) to confirm binding mechanisms and rule out artifacts .

- Data Reproducibility : Report solvent purity, temperature control (±0.1°C), and instrument calibration details to enhance cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.